molecular formula C26H25N3O5S B2389612 3-(4-ethoxybenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1252931-32-0

3-(4-ethoxybenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2389612
M. Wt: 491.56
InChI Key: WUGRBTVZGYNQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethoxybenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H25N3O5S and its molecular weight is 491.56. The purity is usually 95%.
BenchChem offers high-quality 3-(4-ethoxybenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-ethoxybenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

A study on the synthesis of novel heterocyclic compounds, including thiazolopyrimidines derived from visnaginone and khellinone, showcased the potential for anti-inflammatory and analgesic applications. These compounds were evaluated for their cyclooxygenase-1/2 (COX-1/2) inhibitory activities, showing significant analgesic and anti-inflammatory effects, highlighting the therapeutic potential of structurally complex heterocycles in drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Receptor Antagonist Development

Research into thieno[2,3-d]pyrimidine-2,4-dione derivatives has led to the discovery of potent non-peptide antagonists for hormone receptors, such as the luteinizing hormone-releasing hormone (LHRH) receptor. These findings are significant for the development of new therapeutic agents to treat sex-hormone-dependent diseases, demonstrating the importance of such compounds in medicinal chemistry (Sasaki et al., 2003).

Optimization and Bioactivity Enhancement

Further optimization of thieno[2,3-d]pyrimidine-2,4-dione scaffolds has been conducted to enhance the bioactivity and reduce the inhibitory activity on cytochrome P450 enzymes. This research underscores the continuous efforts in medicinal chemistry to improve the pharmacological profile of compounds, making them more effective and safer for clinical use. Such studies are crucial for advancing drug discovery and development processes (Miwa et al., 2011).

Fluorescence Properties for Scientific Applications

The synthesis and study of benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides reveal interesting solid-state fluorescence properties. These compounds, through quantum-chemical calculations and spectroscopic analysis, offer potential applications in materials science, particularly in the development of new fluorescent materials for sensors or imaging technologies (Yokota et al., 2012).

properties

CAS RN

1252931-32-0

Product Name

3-(4-ethoxybenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Molecular Formula

C26H25N3O5S

Molecular Weight

491.56

IUPAC Name

3-[(4-ethoxyphenyl)methyl]-1-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C26H25N3O5S/c1-3-33-19-7-5-18(6-8-19)15-29-25(31)24-20(10-13-35-24)28(26(29)32)16-23(30)27-11-12-34-22-9-4-17(2)14-21(22)27/h4-10,13-14H,3,11-12,15-16H2,1-2H3

InChI Key

WUGRBTVZGYNQEK-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)N4CCOC5=C4C=C(C=C5)C

solubility

not available

Origin of Product

United States

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